molecular formula C15H18N4 B5786777 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine CAS No. 101460-12-2

4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine

Cat. No. B5786777
CAS RN: 101460-12-2
M. Wt: 254.33 g/mol
InChI Key: WHRIDYMUSRHKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine, commonly known as PPN, is a chemical compound that has gained significant attention in the field of scientific research. PPN is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as signal transduction, cell proliferation, and differentiation. The unique properties of PPN have made it an essential tool in the study of PKC-related diseases such as cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

PPN is a potent inhibitor of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine, which plays a crucial role in various cellular processes. 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of target proteins. PPN inhibits 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine by binding to the DAG-binding domain of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine and preventing its activation. This leads to the inhibition of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine-mediated cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
PPN has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PPN inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. PPN has also been shown to induce apoptosis in cancer cells by inhibiting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine-mediated survival pathways. In vivo studies have shown that PPN has antidiabetic effects by improving insulin sensitivity and glucose tolerance. PPN has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

PPN has several advantages as a research tool. It is a potent and selective inhibitor of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine, making it an essential tool for studying the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in various diseases. PPN is also stable and easy to handle, making it suitable for use in various lab experiments. However, PPN also has limitations. It has low solubility in water, which can make it challenging to use in some experiments. PPN can also have off-target effects, which can complicate the interpretation of results.

Future Directions

The unique properties of PPN have made it an essential tool in the study of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine-related diseases. Future research could focus on developing novel therapeutic agents targeting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine using PPN as a lead compound. Additionally, studies could investigate the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in other diseases, such as cardiovascular disease and neurodegenerative diseases. Further research could also focus on improving the solubility and specificity of PPN to overcome its limitations as a research tool.
Conclusion
In conclusion, PPN is a potent inhibitor of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine that has gained significant attention in the field of scientific research. PPN has been used to study the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in various diseases, including cancer, diabetes, and Alzheimer's disease. PPN has several advantages as a research tool, including its potency and selectivity. However, it also has limitations, including low solubility and off-target effects. Future research could focus on developing novel therapeutic agents targeting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine using PPN as a lead compound and investigating the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in other diseases.

Synthesis Methods

PPN is a synthetic compound that is prepared by the reaction of 4-chloro-6-(1-piperidinyl)-2-pyrimidinamine with phenylmagnesium bromide. The reaction takes place in anhydrous ether and is catalyzed by copper(I) iodide. After the reaction, the product is purified by column chromatography to obtain pure PPN.

Scientific Research Applications

PPN has been extensively used in scientific research to investigate the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in various diseases. 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine is a family of serine/threonine kinases that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine has been implicated in the development and progression of various diseases, including cancer, diabetes, and Alzheimer's disease. PPN has been used to study the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in these diseases and to develop novel therapeutic agents targeting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine.

properties

IUPAC Name

4-phenyl-6-piperidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c16-15-17-13(12-7-3-1-4-8-12)11-14(18-15)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRIDYMUSRHKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358160
Record name 2-Pyrimidinamine, 4-phenyl-6-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrimidinamine, 4-phenyl-6-(1-piperidinyl)-

CAS RN

101460-12-2
Record name 2-Pyrimidinamine, 4-phenyl-6-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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